3,6-Dihydro-2H-pyran

Beschreibung

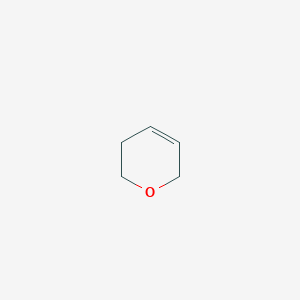

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dihydro 2h Pyran and Its Derivatives

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 3,6-dihydro-2H-pyran and its derivatives. These methods rely on the intramolecular reaction of a nucleophile with an electrophilic center within a suitably designed acyclic precursor to construct the heterocyclic ring. The specific nature of the precursor and the reaction conditions employed dictate the efficiency, regioselectivity, and stereoselectivity of the ring closure.

Acid-Catalyzed Cyclization of Unsaturated Ketones (e.g., 5-hexen-2-one)

While acid-catalyzed intramolecular cyclizations are a fundamental strategy in heterocyclic synthesis, detailed research findings specifically documenting the acid-catalyzed cyclization of 5-hexen-2-one (B94416) to yield 2-methyl-3,6-dihydro-2H-pyran are not extensively available in the surveyed scientific literature. In principle, such a transformation would involve the protonation of the ketone carbonyl, followed by an intramolecular attack of the alkene's π-bond onto the activated carbonyl carbon. However, other acid-catalyzed processes, such as polyene cyclizations, are well-documented for forming cyclic structures. nih.gov

Grignard Reagent-Mediated Cyclization

The use of Grignard reagents to mediate the cyclization for the formation of the this compound ring is not a conventional synthetic strategy. Research indicates that Grignard reagents, being potent nucleophiles, typically react with existing dihydropyran systems, leading to ring-opening rather than ring-formation. For instance, studies on the reaction of Grignard reagents with cyclic β-alkoxy-α,β-unsaturated trifluoromethylketones, such as trifluoroacetyldihydropyrans, show that the reagent adds to the ketone in a 1,4-addition fashion or leads to ring-opened products. soton.ac.ukresearchgate.net This reactivity pattern is contrary to the requirements for a cyclization reaction to form the dihydropyran ring.

Prins Cyclization

The Prins reaction and its variants have emerged as a powerful and versatile tool for the stereoselective synthesis of dihydropyran and tetrahydropyran (B127337) skeletons. beilstein-journals.orgnih.gov The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic or homopropargylic alcohol. The resulting oxocarbenium ion intermediate undergoes an intramolecular cyclization, which can be terminated in various ways to afford a range of substituted pyran products.

Triflic acid (TfOH) is a potent Brønsted acid catalyst employed in Prins-type cyclizations. Its strength allows for efficient generation of the key oxocarbenium ion intermediate from the condensation of a homopropargylic alcohol with an aldehyde, even with less reactive starting materials. This approach has been utilized in carbocyclization cascades that can lead to complex fused heterocyclic systems. nih.govresearchgate.net The reaction of homopropargylic alcohols and aldehydes in the presence of a strong acid like triflic acid can initiate a cascade, leading to the formation of dihydropyran rings embedded within larger molecular architectures. nih.gov For example, a Brønsted acid-catalyzed carbocyclization cascade features the condensation of an alcohol with an aldehyde, followed by an intramolecular coupling involving the alkyne, the resulting oxocarbenium ion, and an arene tether. nih.gov While some triflic acid-catalyzed Prins cyclizations yield tetrahydropyran derivatives, careful control of reaction conditions and substrate design can favor the formation of dihydropyran structures. beilstein-journals.orgbeilstein-journals.org

Tandem or cascade reactions involving a Prins cyclization provide an efficient route to complex and stereochemically defined dihydropyrans in a single operation. These strategies often combine the Prins cyclization with another bond-forming event.

One such approach is the silyl-Prins cyclization . The reaction between a vinylsilane-containing alcohol, such as 4-trimethylsilylpent-4-en-2-ol, and an aldehyde in the presence of a Lewis acid like indium(III) chloride affords cis-2,6-disubstituted dihydropyrans. beilstein-journals.orgnih.gov The synthesis proceeds through the tandem addition of the vinylsilane followed by the silyl-Prins cyclization. beilstein-journals.orgnih.gov Similarly, alkynylsilane Prins cyclizations have been explored for the highly stereoselective synthesis of cis-2,6-dihydropyrans, often catalyzed by Lewis acids like iron(III) chloride. beilstein-journals.orgnih.gov This method effectively minimizes competing side reactions. beilstein-journals.orgnih.gov

Another strategy involves a tandem ene-Prins cyclization. For example, the reaction of 3-methylene-5-phenylpent-4-yn-1-ol with various aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), yields 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran scaffolds with excellent stereoselectivity. researchgate.net Fused polycyclic systems can also be constructed stereoselectively using tandem Prins-type cyclizations. rsc.org

| Alcohol Precursor | Aldehyde/Carbonyl Partner | Catalyst | Product Type | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| 4-trimethylsilylpent-4-en-2-ol | Phenylacetaldehyde | InCl₃ | cis-2,6-dihydropyran | Not specified | High | beilstein-journals.orgnih.gov |

| Secondary homopropargyl alcohol (with TMS) | Various aldehydes | FeCl₃ | cis-2,6-dihydropyran | Not specified | High | beilstein-journals.orgnih.gov |

| 3-methylene-5-phenylpent-4-yn-1-ol | Various aldehydes | BF₃·OEt₂ (10 mol%) | 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran | Good | Excellent | researchgate.net |

| 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol | 2-Hydroxybenzaldehydes | TMSOTf (20 mol%) | Fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene | Good | High | rsc.org |

An emerging and efficient method for the synthesis of dihydropyran derivatives is the cyclization of epoxides with homopropargyl alcohols. researchgate.net Ytterbium(III) chloride (YbCl₃) has been identified as a superior Lewis acid catalyst for this transformation, leading to high yields of 4-chloro-5,6-dihydro-2H-pyran derivatives under mild conditions. researchgate.net This method presents an advantageous alternative to using aldehydes, which are susceptible to aerobic oxidation. researchgate.net

The proposed mechanism involves the Ytterbium(III) chloride-mediated ring-opening of the epoxide to form an alkoxy carbocation. Following a rearrangement, this intermediate undergoes nucleophilic addition with the alcohol to generate a dihydropyran carbocation species. This species is then trapped by a chloride ion, originating from the YbCl₃, to furnish the final 4-chloro-dihydropyran product. The reaction time and yield can be influenced by steric effects and the stability of the carbocation formed after the epoxide ring opens.

| Epoxide | Homopropargyl Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene oxide | Generic Homopropargyl Alcohol | YbCl₃ | Mild | 4-Chloro-dihydropyran derivative | High | researchgate.net |

| 1,2-dihydronaphthalene oxide | Generic Homopropargyl Alcohol | YbCl₃ | Mild | 4-Chloro-dihydropyran derivative | Low | researchgate.net |

| Stilbene oxide | Generic Homopropargyl Alcohol | YbCl₃ | Mild | 4-Chloro-dihydropyran derivative | Low | researchgate.net |

Multicomponent Annulation Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more starting materials in a single synthetic operation. This approach enhances atom economy and reduces the number of purification steps required compared to traditional linear syntheses.

[3+2+1] Annulation based on Heteroatom-free Tri-atom Donor (e.g., 2-arylpropylene, aldehydes, DMSO)

A novel [3+2+1] annulation strategy has been developed for the synthesis of 3,6-dihydro-2H-pyrans. arkat-usa.org This method uniquely employs a heteroatom-free C3 donor. In this reaction, 2-arylpropylene acts as a three-carbon synthon, an aldehyde provides the oxygen heteroatom for the pyran ring, and dimethyl sulfoxide (B87167) (DMSO) serves a dual role as both a solvent and a one-carbon donor. arkat-usa.org The reaction, promoted by potassium persulfate (K₂S₂O₈), proceeds smoothly to afford the desired this compound derivatives in moderate to good yields. arkat-usa.org A proposed mechanism, supported by control experiments, underpins this efficient construction of the oxygen-containing six-membered ring. arkat-usa.org

Table 1: Key Components in [3+2+1] Annulation for 3,6-Dihydro-2H-pyrans arkat-usa.org

| Role in Annulation | Reactant/Component | Function |

|---|---|---|

| Tri-atom Donor (C3) | 2-Arylpropylene | Provides three carbon atoms for the pyran backbone. |

| Heteroatom Donor (O1) | Aldehyd | Supplies the oxygen atom for the heterocyclic ring. |

| Carbon Donor (C1) | Dimethyl Sulfoxide (DMSO) | Acts as a bridging one-carbon unit and solvent. |

| Promoter | Potassium Persulfate (K₂S₂O₈) | Facilitates the cyclization process. |

One-Pot Synthesis using Substituted Styrenes, Formaldehyde (B43269), and Beta-Keto Esters with Erbium(III) Triflate Catalyst

A highly efficient one-pot, three-component synthesis has been established for producing dihydropyran derivatives using erbium(III) triflate as a catalyst. arkat-usa.org While the reported examples predominantly yield 3,4-dihydro-2H-pyran derivatives, the methodology highlights the power of lanthanide triflates in catalyzing such multicomponent cyclizations. arkat-usa.orgnih.gov The reaction combines substituted styrenes, aqueous formaldehyde, and various β-keto esters. arkat-usa.org This protocol is noted for its excellent yields (ranging from 72-98%) and operational simplicity. arkat-usa.org The erbium(III) triflate catalyst is crucial for promoting the cascade of reactions that lead to the formation of the pyran ring system. arkat-usa.orgkoreascience.kr

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis for the formation of cyclic olefins, including the this compound ring system. acs.org This reaction, often employing well-defined ruthenium catalysts like the Grubbs or Schrock catalysts, is valued for its high functional group tolerance and its ability to proceed under mild conditions. acs.orgbeilstein-journals.org

Olefinic Ring-Closing Metathesis for Subunit Synthesis

Olefinic RCM is a powerful strategy for preparing optically active 2,6-disubstituted 3,6-dihydro-2H-pyrans, which are key subunits in many complex natural products, such as laulimalide (B1674552). beilstein-journals.orgnih.gov The general approach involves the synthesis of a diene precursor, typically an allyl-O-homoallyl ether, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex to form the dihydropyran ring. acs.orgbeilstein-journals.org This method has been successfully applied in the synthesis of fragments of laulimalide, demonstrating its utility in constructing these vital structural motifs. beilstein-journals.orgunimi.it The reaction typically proceeds with high efficiency, often yielding the desired cyclic product quantitatively. beilstein-journals.org

Table 2: Examples of RCM for Dihydropyran Synthesis

| Catalyst Type | Precursor Type | Product | Context/Application | Ref. |

|---|---|---|---|---|

| Grubbs' Ruthenium Catalyst | Allyl-O-homoallyl ether | 2,6-disubstituted this compound | Subunit of Laulimalide | beilstein-journals.org |

| Schrock's Molybdenum Catalyst | Unsymmetrical ether from methallylation | Dihydropyran | Synthesis of (-)-Laulimalide | rsc.org |

Formation of Spirocyclic 3,6-Dihydro-2H-pyrans via RCM

Ring-closing metathesis is also a valuable tool for the construction of more complex spirocyclic systems containing a dihydropyran ring. arkat-usa.orgbeilstein-journals.org A notable example is the synthesis of N-(tert-butoxycarbonyl)-1-oxa-9-aza-spiro[5.5]undec-3-ene, a novel spirocyclic template developed for creating exploratory chemical libraries. beilstein-journals.orgunimi.it The key steps in this synthesis involve the allylation of a ketone (tert-butoxycarbonyl-4-piperidone), followed by etherification to create the necessary diene precursor, which is then subjected to RCM to form the spirocyclic dihydropyran structure. unimi.it This methodology provides a mild and efficient route to spiro-compounds that also possess a reactive double bond within the pyran ring, allowing for further synthetic diversification, such as epoxidation and subsequent nucleophilic additions. beilstein-journals.orgunimi.it

Intramolecular Cyclization/Epoxidation Processes

Intramolecular cyclization reactions provide a direct and often stereocontrolled route to the this compound core. These methods include acid-catalyzed processes like the Prins cyclization and radical-mediated ring closures. mdpi.comresearchgate.net Often, these cyclizations are part of a tandem sequence that can be initiated by or involve an epoxide intermediate.

The intramolecular cyclization of epoxy-alcohols represents a powerful strategy for forming tetrahydropyran rings, which can be adapted for dihydropyran synthesis. This process mimics biosynthetic pathways of marine ladder polyethers and can proceed via an endo-selective epoxide ring-opening cascade. A related synthetic approach involves the enantioselective radical cyclization of propargyl β-iodo ethers. mdpi.com In this method, the starting materials are formed by the alkoxyiodination of alkenes with propargyl alcohol. The subsequent radical cyclization, in the presence of an initiator like azobisisobutyronitrile (AIBN), leads to the regioselective formation of substituted 3,6-dihydro-2H-pyrans with high enantioselectivity. mdpi.com

Another significant method is the silyl-Prins cyclization, which has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. researchgate.net This reaction involves the condensation of an alkenol with an aldehyde, catalyzed by a Lewis acid. researchgate.net The proposed mechanism proceeds through the formation of an oxocarbenium ion, which undergoes a 6-endo cyclization to form the pyran ring, with stereocontrol achieved by the preferential pseudoequatorial arrangement of substituents in the transition state. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches

The generation of enantiomerically pure or enriched this compound derivatives is crucial for their application in fields such as pharmaceutical synthesis and materials science. Chemists have developed several powerful strategies to control stereochemistry during the formation of the pyran ring.

Copper-Catalyzed Asymmetric Allylic Alkylation of Alkylzirconocenes to Racemic 3,6-Dihydro-2H-pyrans

A notable method for the enantioselective formation of carbon-carbon bonds in the synthesis of this compound derivatives is the copper-catalyzed asymmetric allylic alkylation (AAA). beilstein-journals.orgnih.gov This approach utilizes alkylzirconium species as nucleophiles, which react with racemic this compound electrophiles. beilstein-journals.org The reaction's goal is to convert both enantiomers of the racemic starting material into a single, highly enantioenriched product. acs.org

Two primary systems have been explored in detail: the reaction with 3-chloro-3,6-dihydro-2H-pyran and with this compound-3-yl diethyl phosphate (B84403). nih.gov Despite extensive optimization efforts, including linear optimization and statistical design of experiments, both systems presented significant challenges. beilstein-journals.org While respectable levels of enantiomeric excess (ee) were achieved, the chemical yields were generally poor. beilstein-journals.org For instance, the reaction with the allyl chloride substrate reached up to 83% ee but with only a 25% yield at full conversion. beilstein-journals.org Similarly, the phosphate-based electrophile also yielded a maximum of 83% ee, but the yield was lower at 17% with 31% conversion. beilstein-journals.org These studies highlight the mechanistic complexity of copper-catalyzed AAA reactions when applied to racemic heterocyclic starting materials. beilstein-journals.orgacs.org

Table 1: Selected Results for Cu-Catalyzed Asymmetric Alkylation of 3-Chloro-3,6-dihydro-2H-pyran

| Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|

| CuL* with Additive | 45-93% | Up to 33% | nih.gov |

| Optimized System | 83% | 25% | beilstein-journals.org |

Lewis Acid-Promoted Cyclization of 1,3-Dioxolanyl-Substituted Enol Ethers for Enantiopure Derivatives

An effective strategy for synthesizing enantiopure 3,6-dihydro-2H-pyrans involves the Lewis acid-promoted cyclization of specifically designed acyclic precursors. beilstein-journals.org This method utilizes 1,3-dioxolanyl-substituted enol ethers, which are prepared through the stereodivergent addition of lithiated enol ethers to carbohydrate-derived nitrones. beilstein-journals.org

The key cyclization step is typically promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.org The proposed mechanism begins with the Lewis acid coordinating to an oxygen atom of the dioxolane ring, which induces ring-opening to form a stabilized oxocarbenium ion. beilstein-journals.org This electrophilic intermediate is then attacked intramolecularly by the enol ether moiety, leading to the closure of the pyran ring. beilstein-journals.org This process affords highly functionalized, enantiopure this compound derivatives. acs.org The reaction conditions generally involve treating the enol ether substrate with TMSOTf in a solvent like dichloromethane (B109758) at low temperatures, such as -30 °C, before allowing it to warm to room temperature. beilstein-journals.org

Table 2: Lewis Acid-Promoted Cyclization to Form 3,6-Dihydro-2H-pyrans

| Substrate Stereochemistry | Lewis Acid | Product Stereochemistry | Reference |

|---|---|---|---|

| syn-configured hydroxylamine (B1172632) derivative | TMSOTf | cis-dihydropyran | beilstein-journals.org |

| anti-configured hydroxylamine derivative | TMSOTf | trans-dihydropyran | beilstein-journals.org |

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations (DYKAT) represent a sophisticated strategy to overcome the 50% theoretical yield limit of traditional kinetic resolutions of racemic mixtures. acs.org In this process, the enantiomers of a racemic starting material are rapidly interconverted (racemized) in situ while one enantiomer is selectively converted into the desired product by a chiral catalyst. wikipedia.org For a successful DYKAT, the rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer's transformation.

This principle has been applied to the copper-catalyzed asymmetric allylic alkylation of racemic 3,6-dihydro-2H-pyrans. nih.govacs.org The goal is to have the chiral copper catalyst selectively react with one enantiomer of the racemic pyran electrophile, while the unreacted enantiomer is continuously racemized to replenish the reactive one. acs.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomeric product with high yield and high enantioselectivity. wikipedia.org Although the application to this compound synthesis proved mechanistically complex and resulted in modest yields, it demonstrates a powerful concept in modern asymmetric catalysis. beilstein-journals.orgacs.org

Stereodivergent Access to Carbohydrate Mimetics

The pyran structure is a core component of carbohydrates, and synthetic this compound derivatives serve as valuable precursors for carbohydrate mimetics. beilstein-journals.orgacs.org These molecules mimic the structure of natural sugars and can interact with biological systems, making them useful as biochemical probes or potential therapeutic agents.

A highly effective and flexible approach to these mimetics starts with a glyceraldehyde-derived nitrone. acs.org A key sequence involves the nucleophilic addition of lithiated enol ethers to this nitrone, followed by a Lewis acid-promoted cyclization of the resulting 1,3-dioxolanyl-substituted hydroxylamine derivatives. beilstein-journals.org This method is stereodivergent, meaning that by choosing the appropriate reaction conditions and starting materials, one can selectively generate different stereoisomers of the functionalized this compound product. beilstein-journals.org These enantiopure pyran derivatives can then be further elaborated into a diverse set of carbohydrate mimetics, including novel aminopyrans. beilstein-journals.orgacs.org

Synthesis of Specific Derivatives

Synthesis of this compound-4-boronic acid pinacol (B44631) ester

This compound-4-boronic acid pinacol ester is a key intermediate used in various cross-coupling reactions to introduce the dihydropyran moiety into more complex molecules. sigmaaldrich.com This compound, with the chemical formula C₁₁H₁₉BO₃ and CAS number 287944-16-5, is also known as 2-(this compound-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. sigmaaldrich.comusbio.net

The synthesis of this derivative can be achieved through several methods. A common approach is the palladium-catalyzed cross-coupling reaction, often referred to as a Miyaura borylation. This reaction typically involves reacting a suitable pyran-based electrophile with a boron-containing reagent. One specific route involves the reaction between this compound-4-yl trifluoromethanesulfonate and bis(pinacolato)diboron. chemicalbook.com The reaction is catalyzed by a palladium complex, such as one containing a ferrocene-based phosphine (B1218219) ligand, in the presence of a base like potassium acetate (B1210297). google.com

Synthesis of 6-Methyl-3,6-dihydro-2H-pyran

The synthesis of 6-Methyl-3,6-dihydro-2H-pyran, a significant pyran derivative, can be accomplished through multiple synthetic pathways. The presence of the methyl group on the pyran ring influences its chemical reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.

Two prevalent methods for its synthesis are:

Acid-Catalyzed Cyclization: This approach involves the cyclization of 5-hexen-2-one using an acid catalyst. The reaction typically proceeds under mild conditions, where the acid facilitates the intramolecular ring formation to yield the target pyran.

Grignard Reagent Method: An alternative route utilizes a Grignard reagent. In this method, 5-bromo-2-pentanone is reacted with methylmagnesium bromide. The reaction is followed by a cyclization step to form the 6-methyl-3,6-dihydro-2H-pyran ring.

The efficiency of these syntheses can be improved for large-scale production through the use of advanced catalytic systems and the optimization of reaction conditions.

Table 1: Synthetic Approaches for 6-Methyl-3,6-dihydro-2H-pyran

| Method | Starting Materials | Reagents/Catalyst | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 5-Hexen-2-one | Acid Catalyst | Proceeds under mild conditions. |

| Grignard Reagent Method | 5-Bromo-2-pentanone, Methylmagnesium bromide | - | Involves formation of a Grignard adduct followed by cyclization. |

Synthesis of 5,6-Dihydro-2H-pyran-3-carboxaldehyde

While direct synthesis routes for 5,6-Dihydro-2H-pyran-3-carboxaldehyde are specific, a closely related and industrially significant process exists for its sulfur analogue, 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde. This compound is a vital intermediate for producing certain crop protection agents. google.com The synthesis involves reacting acrolein with hydrogen sulfide (B99878) in a high-boiling-point mineral oil. google.com This method allows for the continuous removal of the product by distillation, achieving yields of approximately 90% with high purity (>95%) under normal pressure and with short reaction times. google.com A key advantage of this process is the avoidance of chlorinated hydrocarbon solvents. google.com

Synthesis of 3,6-Dihydro-2H-thiopyran S-oxides via Diels-Alder Reaction of Sulfines

The synthesis of 3,6-Dihydro-2H-thiopyran S-oxides is achieved through the Diels-Alder reaction, where thiophene (B33073) S-oxides act as the diene component. researchtrends.net Thiophene S-oxides are typically unstable and are often generated in situ for immediate use in cycloaddition reactions. researchtrends.net Their existence as transient intermediates during the oxidation of thiophenes to thiophene S,S-dioxides allows them to be trapped by dienophiles. researchtrends.net This method provides a pathway to functionalized cyclohexadienes under mild reaction conditions. researchtrends.net The process involves the oxidation of a thiophene, which then readily participates as a diene in a [4+2] cycloaddition with a suitable dienophile to form the dihydrothiopyran S-oxide ring system. researchtrends.netru.nl

Synthesis of this compound-2-ones via Cationic Palladium(II) Complex-Catalyzed Tandem Cycloaddition-Allylic Rearrangement

A sophisticated method for synthesizing this compound-2-ones involves a tandem reaction sequence catalyzed by a cationic palladium(II) complex. elsevierpure.comresearchgate.net This reaction proceeds via a [2+2] cycloaddition between ketene (B1206846) and an α,β-unsaturated aldehyde or ketone, followed by an allylic rearrangement. elsevierpure.comresearchgate.net

The proposed mechanism suggests that an active dicationic palladium species is first generated. beilstein-journals.org This electrophilic catalyst interacts with the α,β-unsaturated carbonyl compound. nih.gov The reaction is believed to proceed through a zwitterionic intermediate, which is formed by the heterolytic cleavage of the C(4)–O bond of a 4-vinyloxetan-2-one intermediate, leading to the final rearranged product. researchgate.net This methodology is notable for its efficiency and the complexity of the transformation achieved in a single operational sequence. researchgate.netnih.gov

Table 2: Cationic Palladium(II)-Catalyzed Synthesis of this compound-2-ones

| Reaction Type | Substrates | Catalyst System | Key Intermediate |

|---|---|---|---|

| Tandem Cycloaddition-Allylic Rearrangement | Ketene, α,β-Unsaturated Aldehydes/Ketones | Cationic Palladium(II) Complex | Zwitterion from a 4-vinyloxetan-2-one. researchgate.net |

Synthesis of (this compound-2-yl)methyl acetate

The synthesis of enantiomerically pure (this compound-2-yl)methyl acetate, specifically the (R)-enantiomer, is notably achieved through enzyme-catalyzed kinetic resolution. nih.gov This process starts with the racemic mixture (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov Porcine pancreatic lipase (B570770) (PPL) is used to selectively hydrolyze the (S)-enantiomer of the acetate, leaving the desired (R)-enantiomer unreacted. nih.gov The reaction is typically carried out in a phosphate buffer, and its progress is monitored by HPLC using a chiral column. nih.gov This biocatalytic approach provides a highly effective route to the chiral acetate, which is a valuable building block. nih.gov

Industrial Production Methods and Optimization

On an industrial scale, this compound (often referred to by its isomer name, 3,4-dihydro-2H-pyran or DHP) is produced through the catalytic dehydration of tetrahydrofurfuryl alcohol (THFA). google.com A significant process innovation involves passing vaporized THFA entrained in a carrier gas over a catalyst composed of aluminum oxide (Al₂O₃). google.com

Table 3: Industrial Production of this compound

| Method | Feedstock | Catalyst | Carrier Gas | Key Advantage |

|---|---|---|---|---|

| Catalytic Dehydration | Tetrahydrofurfuryl Alcohol (THFA) | Aluminum Oxide (Al₂O₃) | Water Vapor | Continuous catalyst regeneration, no process downtime. google.com |

Reactivity and Reaction Mechanisms of 3,6 Dihydro 2h Pyran

Reactions with Other Compounds

Electrophilic and Nucleophilic Additions

The double bond in 3,6-dihydro-2H-pyran is susceptible to addition reactions, reacting with both electrophiles and nucleophiles.

Electrophilic Addition: The electron-rich double bond of this compound readily undergoes electrophilic addition. For instance, the addition of hydrogen halides, such as hydrochloric or hydrobromic acid, proceeds via protonation of the double bond to form a secondary carbocation, which is then attacked by the halide ion. sigmaaldrich.com This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the nucleophile adds to the more substituted carbon. youtube.com The initial attack of the pi electrons from the double bond is on the electrophile, leading to the formation of a carbocation intermediate. youtube.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be achieved, particularly in the context of conjugate or Michael additions. nsf.gov In these cases, a nucleophile attacks one of the carbons of the double bond, which is conjugated with an electron-withdrawing group, a scenario that can be engineered in derivatives of this compound. The reactivity of the carbonyl group, for example, involves electrophiles attacking the oxygen and nucleophiles attacking the carbon. libretexts.org

Derivatization Strategies

Derivatization of this compound is a common strategy to introduce new functional groups and to modify its chemical properties for specific applications, such as enhancing extraction selectivity or improving analytical detection. mdpi.comnih.gov

One of the most important derivatization reactions of this compound is its use as a protecting group for alcohols. In the presence of an acid catalyst, it reacts with alcohols to form tetrahydropyranyl (THP) ethers. sigmaaldrich.com This transformation converts a hydrophilic alcohol into a less polar ether, which can be advantageous for extraction and subsequent reactions. mdpi.com

Other derivatization strategies can be employed to introduce a variety of functional groups, which can then be used for further synthetic modifications. organic-chemistry.org For example, palladium-catalyzed reactions can be used to introduce aryl groups. organic-chemistry.org

Oxidation and Reduction Processes leading to Lactones and Other Cyclic Compounds

The this compound ring can be subjected to various oxidation and reduction reactions to yield a range of cyclic compounds, including valuable lactones.

Oxidation: The oxidation of alcohols derived from this compound can lead to the formation of ketones or, upon further oxidation, lactones. For example, the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) cleanly yields the corresponding aldehyde. nih.gov The Baeyer-Villiger oxidation of cyclic ketones, which can be derived from this compound, is a classic method for the synthesis of lactones. ucr.edu This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Reduction: The double bond in this compound can be reduced to yield tetrahydropyran (B127337). This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. youtube.com This process involves the gain of hydrogen atoms across the double bond. youtube.com

Mechanistic Insights into Specific Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemistry and predicting the products of these transformations.

Intramolecular SN2' and Aza-Michael Addition Processes

While specific examples for this compound are not abundant in the provided search results, the principles of intramolecular SN2' and aza-Michael additions can be applied to its derivatives. An intramolecular SN2' reaction would involve a nucleophile within the same molecule attacking the double bond at the gamma position relative to a leaving group, leading to a ring-closing reaction with a shift of the double bond.

The aza-Michael addition is a variation of the Michael addition where the nucleophile is an amine. This reaction is significant for the synthesis of nitrogen-containing heterocyclic compounds.

Ketal Formation

The formation of acetals and ketals is a fundamental reaction in organic chemistry, often used for the protection of carbonyl groups. nih.govacs.org 3,4-Dihydro-2H-pyran is a classic reagent for the protection of alcohols through the formation of a tetrahydropyranyl (THP) ether, which is a type of acetal. sigmaaldrich.com

The table below summarizes the key steps in acid-catalyzed ketal formation.

| Step | Description |

| 1 | Protonation of the hemiacetal hydroxyl group. |

| 2 | Loss of water to form a resonance-stabilized carbocation. |

| 3 | Nucleophilic attack of an alcohol on the carbocation. |

| 4 | Deprotonation to yield the ketal. |

Data derived from multiple sources. libretexts.orgyoutube.com

Radical Addition-Elimination Processes

Radical reactions provide an alternative pathway for the functionalization of alkenes like this compound. Radical addition reactions involve the addition of a radical species to the double bond. youtube.com The mechanism typically involves an initiation step to generate the radical, a propagation step where the radical adds to the alkene, and a termination step.

In a radical addition-elimination process, the initial radical addition is followed by the elimination of a leaving group. This can be a powerful method for the net substitution of a group at the double bond. The regioselectivity of the initial radical addition is often governed by the stability of the resulting radical intermediate. youtube.com

Retro-Diels-Alder (rDA) Reactions of Partially Saturated 2-Pyrones

The retro-Diels-Alder (rDA) reaction is a significant thermal degradation pathway for partially saturated 2-pyrones, which are structurally related to this compound. This pericyclic reaction involves the cleavage of a cyclohexene-like ring system to form a diene and a dienophile. nih.gov In the case of partially saturated 2-pyrones, this process typically results in the formation of a 1,3-butadiene (B125203) derivative and carbon dioxide (CO₂), which is a notoriously poor dienophile, rendering the reaction essentially irreversible. acs.orgnih.gov The rDA reaction is the microscopic reverse of the Diels-Alder reaction and proceeds through a concerted, pericyclic, single-step mechanism. nih.gov

The mechanism and reactivity of the rDA reaction of these pyrones are significantly influenced by substituents on the pyrone ring and the nature of the solvent. acs.orgacs.org Density functional theory (DFT) calculations have shown that the reaction can proceed through either a concerted mechanism or a two-step mechanism involving a zwitterionic intermediate. acs.org

In the gas phase or in non-polar solvents like n-hexane, the rDA reaction tends to follow a concerted route with relatively high activation barriers. acs.org However, in polar solvents, particularly water, the mechanism can shift to a stepwise process. For certain substituted pyrones, such as those with a hydroxyl group at the C4 position, the reaction in water proceeds via the formation of a zwitterionic intermediate, which is stabilized by the polar solvent. acs.orgthieme-connect.com This stabilization of the polar transition state by solvents significantly reduces the activation barrier for the reaction. acs.org The activation barrier generally decreases as the polarity of the solvent increases, following the order: vapor-phase > n-hexane > benzene (B151609) > acetone (B3395972) > methanol (B129727) > water. acs.org

Substituents on the pyrone ring also exert a clear electronic effect on the reactivity. acs.orgacs.org In the vapor phase, a linear relationship exists between the activation barrier and the frontier molecular orbital (FMO) gap of the resulting diene and CO₂. acs.org However, in solution, this correlation is less direct due to the differential stabilization of the reactant and the transition state by the solvent. acs.org For molecules lacking a C4-hydroxyl substituent, such as 6-methyl-3,6-dihydro-2H-pyran-2-one, the rDA reaction follows a concerted path even in water. acs.orgthieme-connect.com

Furthermore, the presence of a Brønsted acid catalyst can dramatically accelerate the reaction by facilitating the formation of an oxocarbenium ion, which leads to a significantly reduced activation barrier. acs.org

Table 1: Effect of Solvent on the Activation Barrier for the rDA Reaction of a Partially Saturated 2-Pyrone

| Solvent | Activation Barrier (Ea) in kJ/mol |

| Vapor-phase | >100 |

| n-Hexane | ~100 |

| Benzene | ~95 |

| Acetone | ~80 |

| Methanol | ~70 |

| Water | ~61 |

This interactive table is based on data reported from DFT studies on molecules like 5,6-dihydro-4-hydroxy-6-methylpyran-2-one. Actual values may vary based on the specific substrate. acs.orgacs.org

Enantio-Convergent Transformations in Asymmetric Catalysis

Enantio-convergent catalysis is a powerful strategy in asymmetric synthesis that converts both enantiomers of a racemic starting material into a single, enantioenriched product, allowing for a theoretical maximum yield of 100%. nih.gov This approach is highly advantageous compared to classical kinetic resolution, which has a maximum theoretical yield of 50%. nih.gov One key method for achieving this is through dynamic kinetic resolution (DKR), where the rapid, catalyst-induced racemization of the starting material occurs in tandem with the stereoselective reaction of one enantiomer. nih.govnih.gov

A notable example of an enantio-convergent transformation is the synthesis of chiral 3,4-dihydro-2H-pyran derivatives. A dynamic kinetic asymmetric transfer hydrogenation (ATH) coupled with a cyclization cascade has been developed for the synthesis of enantioenriched 3,4-dihydro-2H-pyran-carbonitriles. nih.gov This process starts with racemic α-aryl-γ-keto malononitriles, which are challenging substrates for stereoselective reduction. nih.gov

The reaction employs a chiral ruthenium catalyst, specifically a (mesitylene)RuCl(monosulfonated diamine) complex. This catalyst facilitates both the rapid racemization of the starting keto malononitrile (B47326) and its highly enantio- and diastereoselective reduction via asymmetric transfer hydrogenation. The resulting alcohol intermediate then undergoes a spontaneous intramolecular cyclization (hemiacetalization) to furnish the desired 3,4-dihydro-2H-pyran product with high stereocontrol. nih.gov The process generates two new stereocenters with excellent diastereomeric ratios (up to 98:2 dr) and enantiomeric excesses (up to 99% ee). nih.gov

The success of this enantio-convergent process relies on the catalyst's ability to efficiently reduce one enantiomer of the rapidly equilibrating racemic substrate much faster than the other. This DKR-ATH-cyclization cascade provides a highly efficient route to valuable, optically active dihydropyran structures from simple racemic precursors. nih.gov

Table 2: Enantio-Convergent Synthesis of Chiral Dihydropyrans via DKR-ATH-Cyclization

| Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Phenyl | 95 | 98:2 | 99 |

| 4-Methylphenyl | 96 | 98:2 | 99 |

| 4-Methoxyphenyl | 94 | 97:3 | 98 |

| 4-Chlorophenyl | 95 | 98:2 | 98 |

| 2-Naphthyl | 92 | 96:4 | 97 |

This interactive table summarizes the results for the dynamic kinetic asymmetric transfer hydrogenation-cyclization of various racemic α-aryl-γ-keto malononitriles. nih.gov

Computational and Theoretical Studies on 3,6 Dihydro 2h Pyran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of 3,6-Dihydro-2H-pyran and its derivatives. These studies have provided a deeper understanding of their thermal decomposition and reactivity. For instance, research using the PBE0/6-311+G(d,p) level of theory has successfully modeled the thermal decomposition of this compound and its methylated analogues, showing good correlation with experimental data. mdpi.comresearchgate.net

Analysis of Transition State Structures

DFT calculations are instrumental in elucidating the geometry and energetics of transition states. In the thermal decomposition of this compound, a concerted mechanism involving a six-membered cyclic transition state is proposed. mdpi.comresearchgate.net Studies suggest the presence of a highly asymmetric activated complex with slight polarity. mdpi.com In this transition state, the breaking of the O1-C6 bond is more advanced than the cleavage of the C2-C3 bond. mdpi.com This leads to a notable charge disparity, with a positive charge forming on the C2 carbon and a negative charge developing on the oxygen atom. mdpi.com

Impact of Substituent Groups on Reactivity

The influence of substituent groups on the reactivity of the pyran ring is a key area of computational study. DFT calculations have shown that adding methyl substituent groups to the this compound structure facilitates its thermal decomposition. mdpi.com This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com

Specifically, methyl groups at positions 2, 4, and 6 decrease the activation free energy of the decomposition reaction. mdpi.comresearchgate.net The results indicate that the key positions for promoting thermal decomposition are, in order, 2, 6, and 4. mdpi.com It is evident that substituent groups can favor thermal decomposition by at least 6 kJ·mol⁻¹ in activation free energy per methyl group. mdpi.com However, kinetic analysis suggests that there is no additive effect when multiple substituent groups are present simultaneously. mdpi.com DFT calculations also play a role in understanding how catalysts, such as AlCl₃, can affect the electronic properties and reactivity by influencing the molecular orbitals of pyran derivatives. researchgate.net

Bond Changes and Reaction Synchronicity

The evolution of bond breaking and formation during a reaction is critical to understanding its mechanism. For the thermal decomposition of this compound and its derivatives, DFT studies indicate that while the reactions are highly synchronous, there are significant differences in the extent of their bond evolution. mdpi.comresearchgate.net The calculated absolute synchronicity values for the decomposition of this compound (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) were 0.93, 0.92, and 0.94, respectively, classifying them as synchronous reactions. mdpi.com

Kinetic Studies and Reaction Pathways

Kinetic studies, both experimental and computational, have established that the thermal decomposition of this compound is a homogeneous, unimolecular reaction that follows first-order kinetics. mdpi.comrsc.org The process is generally agreed to be a concerted reaction, yielding formaldehyde (B43269) and 1,3-butadiene (B125203) quantitatively. mdpi.comrsc.org

Computational analysis of the reaction between this compound and the hydroxyl radical has been performed using methods like MP2/6-311++G(d,p) and MPWB1K/6-31+G(d,p). nsmsi.ir These studies identified two potential reaction trajectories and used Transition State Theory to calculate rate constants over a temperature range of 200-500 K. nsmsi.ir The resulting Arrhenius plots were linear, indicating that the activation energy and pre-exponential factor are temperature-independent and that tunneling effects are not significant. nsmsi.ir

| Compound | ΔG≠ (kJ·mol−1) | Ea (kJ·mol−1) | Reference |

|---|---|---|---|

| This compound (DHP) | 196 | 215 | mdpi.com |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 209 | mdpi.com |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 | mdpi.com |

| 2-Methyl-3,6-dihydro-2H-pyran | 182 | 202 | mdpi.com |

| 6-Methyl-3,6-dihydro-2H-pyran | 184 | 204 | mdpi.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to describe and predict chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

In the context of this compound and related structures, FMO analysis helps to understand their electronic properties and reactivity. researchgate.netnih.gov For example, in Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile is key to predicting the outcome. nih.gov Computational studies on pyran-containing systems show that pyran groups can lower the HOMO-LUMO energy gap, which is a significant indicator of molecular stability and reactivity. nih.govlibretexts.org

DFT calculations have been used to investigate the effect of catalysts on the frontier orbitals of pyran derivatives. For instance, the addition of AlCl₃ as a catalyst in hetero-Diels-Alder reactions to form (this compound-2-yl)phosphonate derivatives was studied, analyzing its effect on the LUMO of the reacting phosphonate. researchgate.net FMO analysis can also rationalize the regiochemistry of cycloaddition reactions and explain how electron-withdrawing or electron-donating substituents alter the reactivity of the pyran system. researchgate.net

Studies on Enantiomeric Excess and Selectivity

Achieving high enantioselectivity is a major goal in modern organic synthesis. Computational studies are increasingly used to understand the origins of enantiomeric excess (ee) in reactions that produce chiral molecules. In reactions involving this compound derivatives, computational models help explain how catalysts and reaction conditions influence the stereochemical outcome. rsc.org

For example, in the synthesis of chiral dihydropyranones, computational analysis can elucidate the transition states leading to different enantiomers. mdpi.com Studies on the stereoselective synthesis of this compound scaffolds via Prins cyclization report excellent stereoselectivity, which can be rationalized through computational modeling of the reaction pathway. researchgate.net DFT calculations are employed to investigate the enantioselectivity-determining step, often by comparing the energies of competing transition states. rsc.org For instance, in reactions catalyzed by diarylprolinol silyl (B83357) ethers, the conformation of the iminium ion in the transition state is crucial for determining which enantiomer is formed preferentially. rsc.org

Conformational Studies

The conformational flexibility of the this compound ring has been a subject of theoretical investigation to determine its most stable three-dimensional structures. Due to the presence of a double bond, the ring deviates from the classic chair and boat conformations observed in its saturated counterpart, tetrahydropyran (B127337). Instead, it adopts puckered conformations such as the half-chair and sofa forms.

Computational studies, primarily employing density functional theory (DFT), have been instrumental in exploring the potential energy surface of this compound and identifying its stable conformers. These calculations help in determining the relative energies of different conformations and the energy barriers for their interconversion, a process known as ring inversion.

A study combining ¹³C NMR analysis with DFT calculations has been used to determine the relative stereochemistry in substituted 3,6-dihydro-2H-pyrans. nih.gov This approach relies on the analysis of axial shielding effects in the NMR spectra, which are then rationalized and validated through computational modeling of the ring's conformational bias. nih.gov

While direct, detailed conformational analysis of the parent this compound is not extensively documented in dedicated studies, significant insights can be drawn from computational work on related structures. For instance, extensive ab initio and DFT studies on tetrahydropyran have characterized its chair, boat, and twist conformers, along with the transition states connecting them. researchgate.net These studies provide a foundational understanding of the forces at play in pyranoid rings, such as torsional and steric strain, which also govern the conformational preferences of this compound. The presence of the C=C double bond in this compound significantly influences these energetic factors, leading to a preference for half-chair or sofa-like structures. The barrier to ring inversion in such systems is a key parameter that can be determined computationally, providing insight into the molecule's dynamic behavior at different temperatures. scribd.com

Table 1: Comparison of Conformational Energy Differences for Tetrahydropyran (kcal/mol) from various computational methods. researchgate.net

| Conformer | HF | MP2 | SVWN | pBP | BLYP/B3LYP/B3PW91/B3P86 |

| 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 6.71 - 6.82 | 6.04 - 6.12 | 5.84 - 5.95 |

| 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.97 - 7.20 | 6.26 - 6.36 | 6.23 - 6.46 |

This table illustrates the kind of data obtained from computational conformational analysis, in this case for the related tetrahydropyran molecule. Similar computational approaches are applied to understand the conformational landscape of this compound.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by conformational analysis. These methods can predict a range of properties, from reaction mechanisms to the molecule's behavior in different environments.

Density functional theory has been a cornerstone in modeling the reactivity of this compound. A notable example is the computational study of its thermal decomposition. mdpi.com In this research, DFT calculations at the PBE0/6-311+G(d,p) level of theory were used to investigate the reaction mechanism, which proceeds through a concerted six-membered transition state. mdpi.com The study calculated important kinetic and thermodynamic parameters, such as the activation free energy (ΔG≠) and activation energy (Ea), and explored the influence of methyl substituents on the pyran ring. mdpi.com These theoretical findings were then compared with experimental data to provide a deeper understanding of the transition state structures and the electronic effects of substituents. mdpi.com

Table 2: Calculated Activation Parameters for the Thermal Decomposition of this compound (DHP) and its Methylated Derivatives at 600 K. mdpi.com

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

| This compound (DHP) | 196 | Not specified in abstract |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not specified in abstract |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

This table showcases the application of molecular modeling to elucidate reaction energetics.

Applications of 3,6 Dihydro 2h Pyran in Complex Organic Synthesis

Intermediate in the Synthesis of Natural Products

The 2H-pyran ring is a structural element found in a multitude of natural products. Consequently, 3,6-dihydro-2H-pyran serves as a strategic precursor in the total synthesis of these complex molecules. Its value lies in its capacity to be transformed into more elaborate structures through various chemical manipulations. The synthesis of pyran and pyranone (a δ-lactone) containing natural products is a significant area of research, with many of these compounds exhibiting important biological activities. orgsyn.org The development of synthetic methodologies that utilize intermediates like this compound is crucial for accessing these compounds in enantiomerically pure forms. orgsyn.org

One of the key advantages of using this compound derivatives is the ability to control the stereochemistry of the final product. For instance, chiral dienes and acetylenes derived from simple chiral starting materials can be used to construct complex chiral lactones. orgsyn.org Furthermore, the pyran ring can be a constituent of diverse natural product analogues, highlighting its importance in medicinal chemistry and drug discovery. nih.gov The versatility of pyran-2-one derivatives, which can be derived from this compound, as building blocks for a vast range of heterocyclic compounds further underscores their significance in organic synthesis. nih.gov

Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are of great interest in medicinal chemistry as they can interact with biological targets such as enzymes and receptors, but with improved stability or modified activity. This compound derivatives are valuable intermediates in the synthesis of these mimetics.

A notable approach involves the Lewis acid-promoted cyclization of 1,3-dioxolanyl-substituted enol ethers to create highly functionalized this compound derivatives. nih.gov This method allows for a stereodivergent route to enantiopure carbohydrate mimetics, starting from a glyceraldehyde-derived nitrone. nih.gov The process is efficient, comprising only six steps, and offers the flexibility for modifications at various stages of the synthesis. nih.gov The reactions exhibit good to excellent stereocontrol, enabling the synthesis of either enantiomer of the target carbohydrate mimetic. nih.gov

The synthesis of carbohydrate-small molecule hybrids is another area where pyran derivatives are utilized. These hybrid molecules are designed to target specific biological pathways, such as the IL-6 signaling pathway, by combining the features of a small molecule with a carbohydrate unit to enhance binding and activity. sigmaaldrich.com

Lactones

Lactones, which are cyclic esters, are a common structural motif in many natural products with diverse biological activities. Substituted 5,6-dihydro-2H-pyran-2-ones, a class of δ-lactones, are important synthetic targets, and methods for their preparation often involve this compound or related precursors. researchgate.netnih.gov

One of the classic approaches to synthesizing 5,6-dihydro-2H-pyran-2-one involves the reductive cyclization of 5-hydroxy-2-pentynoic acid. nih.gov Another method is the reaction of dihydropyran with singlet oxygen. nih.gov A more direct, one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one has also been developed, which is considered more convenient than the older multi-step methods. nih.gov The synthesis of more complex, substituted lactones often employs chiral building blocks to achieve the desired stereochemistry. For example, the total synthesis of the natural product (S)-dermolactone, a tricyclic lactone, has been accomplished using a chiral diene derived from a chiral acetylene. orgsyn.org

The versatility of pyran-2-ones as building blocks is further demonstrated by their use in the synthesis of a wide range of heterocyclic compounds through rearrangement reactions. nih.gov Triacetic acid lactone, a simple α-pyrone, is a widely used building block in organic synthesis. iyte.edu.tr

Polyketide Natural Products

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities, including anticancer, antibiotic, and antifungal properties. The synthesis of these complex molecules often relies on key intermediates that can be elaborated into the final polyketide chain. 5,6-Dihydro-2H-pyran-2-one and its derivatives have been identified as important building blocks in the synthesis of polyketide-containing natural products.

The Achmatowicz reaction, which involves the oxidative rearrangement of a furan (B31954) alcohol to a 2H-pyran-6(3H)-one, is a powerful strategy for the synthesis of pyran-containing fragments of polyketides. This approach provides a versatile entry into 5,6-dihydro-2H-pyran-2-one containing natural products. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, and synthetic chemists often mimic this process by using larger, pre-functionalized building blocks to construct the polyketide backbone. The use of pyran-based intermediates allows for the efficient introduction of stereocenters and oxygenation patterns that are characteristic of polyketide natural products.

C-Glycosides

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. This modification makes them resistant to enzymatic hydrolysis, which is a significant advantage for their use as therapeutic agents. The synthesis of C-glycosides is a challenging area of organic chemistry, and various methods have been developed to construct the key C-C bond at the anomeric position.

One strategy for the synthesis of C-glycosides involves the formation of the pyranoside ring after the construction of the predetermined glycosidic C-C bond. This can be achieved through the cyclization of acyclic precursors. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of C-glycosides, allowing for the formation of C-aryl, C-alkyl, and C-alkenyl glycosides under mild conditions with high regio- and stereoselectivity. The synthesis of C-oligosaccharides has also been achieved through the C(sp3)−H glycosylation of glycosides, a method that allows for the modular assembly of unnatural C-disaccharides and C-trisaccharides. While not always starting directly from this compound, these methods construct the fundamental pyran ring structure that is central to C-glycosides.

Pseudomonic Acid A

Pseudomonic acid A, also known as mupirocin, is an antibiotic that is effective against Gram-positive bacteria. Its chemical structure is complex and features a central tetrahydropyran (B127337) ring. A related compound, Pseudomonic acid D, also contains this tetrahydropyran core, highlighting the importance of this heterocyclic system to the biological activity of this class of molecules. The IUPAC name for Pseudomonic acid D is (E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid, which explicitly indicates the presence of the dihydroxytetrahydropyran ring.

Laulimalide (B1674552)

Laulimalide is a marine natural product that has garnered significant attention due to its potent activity as an antimitotic agent, similar to paclitaxel (B517696) (Taxol®) and the epothilones. A key structural feature of laulimalide is the presence of a 2,6-disubstituted this compound ring. The synthesis of this dihydropyran subunit is a crucial step in the total synthesis of laulimalide.

Several synthetic strategies have been developed to construct the this compound core of laulimalide. One of the most effective methods is the ring-closing metathesis (RCM) of an allyl-O-homoallyl ether using the Grubbs ruthenium benzylidene catalyst. This reaction is highly efficient and tolerates a wide range of functional groups, proceeding under mild conditions. Another approach involves a palladium-catalyzed stereospecific ring construction to form the substituted this compound unit. The synthesis of the C17–C27 subunit of laulimalide has been achieved using (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde as a common intermediate.

The various synthetic routes to the dihydropyran subunits of laulimalide are summarized in the table below:

| Starting Material/Key Reaction | Intermediate/Product | Reference |

| Allyl-O-homoallyl ether | 2,6-disubstituted this compound | |

| Ring-Closing Metathesis (RCM) | Dihydropyran ring of laulimalide | |

| Palladium-catalyzed cyclization | Substituted 3,6-dihydro[2H]pyran unit | |

| (Benzyloxy)acetaldehyde | (S)-4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde |

These synthetic efforts highlight the central role of this compound chemistry in accessing complex and medicinally important natural products like laulimalide.

Aspergillide C

The total synthesis of (+)-Aspergillide C, a marine-derived macrolide with a 14-membered ring fused to a dihydropyran core, highlights the strategic importance of the dihydropyran moiety. thieme-connect.comarkat-usa.org In one enantioselective total synthesis, the dihydropyran-containing macrolide was efficiently accessed through a transannular oxy-Michael reaction. thieme-connect.com This key step allowed for the construction of the complex macrocyclic structure, demonstrating the role of the dihydropyran as a critical structural component. The synthesis of Aspergillide C, which has shown promising anticancer activity, underscores the value of dihydropyran derivatives in accessing biologically active natural products. arkat-usa.org

(+)-Faranal

Information regarding the synthesis of (+)-Faranal utilizing this compound as a direct precursor or key intermediate is not prominently featured in the reviewed literature. Existing synthetic routes for this trail pheromone of the Pharaoh's ant typically assemble its acyclic carbon skeleton through other methods. researchgate.netrsc.orgresearchgate.netcapes.gov.br

Dodoneine (B1263199)

Dodoneine is a naturally occurring 5,6-dihydropyran-2-one that has demonstrated interesting biological activities, including a potent relaxing effect on pre-constricted rat aortic rings. thieme-connect.com Several total syntheses of (+)-Dodoneine have been reported, showcasing different strategies to construct the core dihydropyranone ring. thieme-connect.comarkat-usa.orgscispace.com

Common strategies for the synthesis of this class of molecules involve key reactions such as:

Ring-Closing Metathesis (RCM): An acyclic diene precursor is cyclized using a Grubbs catalyst to form the α,β-unsaturated lactone ring. scispace.combris.ac.uk

Intramolecular Transesterification: A hydroxy ester is induced to cyclize, forming the lactone ring of the dihydropyranone. thieme-connect.com

Rugulactone

The stereoselective synthesis of (R)-rugulactone, another bioactive 6-substituted 5,6-dihydro-pyran-2-one, has been accomplished through a highly efficient synthetic route. Key chirality-inducing steps in its synthesis include proline-catalyzed α-aminooxylation, Sharpless epoxidation, and the Mitsunobu reaction. This molecule has been evaluated for its antibacterial and antifungal activities. researchgate.net

Building Blocks for Diverse Compounds

The this compound ring is an exceptionally versatile building block in organic synthesis, primarily due to the reactivity of its enol ether functionality. This moiety can participate in a wide array of chemical transformations, making it a valuable precursor for a diverse range of heterocyclic and carbocyclic compounds. organic-chemistry.org

Several synthetic strategies leverage dihydropyrans to construct more complex molecules:

[3+2+1] Annulation: A novel strategy has been developed to synthesize 3,6-dihydro-2H-pyrans from a heteroatom-free tri-atom donor (2-arylpropylene), an aldehyde, and DMSO, which serves as a one-carbon donor and solvent. researchgate.net

Cycloaddition Reactions: Dihydropyrans are common products of hetero-Diels-Alder reactions between dienes and aldehydes, which is an atom-economic route for their construction. researchgate.net

Prins Cyclization: The Prins cyclization of homopropargylic alcohols with aldehydes in the presence of a Lewis acid like triflic acid can efficiently produce 4-substituted this compound derivatives. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions provide efficient access to highly substituted dihydropyran derivatives. For instance, the reaction of substituted styrenes, formaldehyde (B43269), and β-keto esters catalyzed by erbium (III) triflate yields functionalized 3,4-dihydro-2H-pyrans. researchgate.net These can then be converted into other bicyclic heterocyclic systems. researchgate.net

The related 5,6-dihydro-2H-pyran-2-one can also be prepared in a one-step procedure from vinylacetic acid and paraformaldehyde and serves as a starting material for other pyran derivatives. orgsyn.org

Chiral Synthons

Optically active dihydropyran derivatives are highly valuable chiral synthons for the synthesis of natural products and other enantiomerically pure compounds. The inherent functionality of the dihydropyran ring allows for the stereocontrolled introduction of substituents.

Key approaches involving dihydropyrans as chiral synthons include:

Diastereoselective Cyclizations: The silyl-Prins cyclization allows for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. This method provides a reliable way to control the stereochemistry of substituents on the pyran ring.

Stereoselective Reactions: Functionalized dihydropyrans can undergo stereoselective reactions to create multiple contiguous stereocenters. For example, the synthesis of dodoneine utilizes asymmetric allylation and diastereoselective iodolactonization to introduce chirality. scispace.com

Chiral Auxiliaries: Dihydropyran-derived structures can act as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. Optically active 6-hydroxypyran-3-ones, for instance, are recognized as useful chiral synthons due to their multiple functionalities that allow for stereoselective additions.

The development of stereoselective methods to synthesize and functionalize dihydropyrans is crucial for their application in the asymmetric synthesis of complex molecules. beilstein-journals.org

Synthesis of Biologically Active Compounds

The dihydropyran skeleton is a core component of numerous biologically active compounds, spanning from natural products to synthetic pharmaceuticals. researchgate.netnih.govnih.gov The versatility of the dihydropyran ring makes it a frequent target in the synthesis of new therapeutic agents.

Examples of the importance of dihydropyrans in this context include:

Natural Product Synthesis: The 2H-pyran ring is a structural motif in many natural products, and is often a key intermediate in their construction. nih.govnih.gov Syntheses of compounds like Aspergillide C, Dodoneine, and Rugulactone, which exhibit anticancer and antimicrobial properties, rely on the formation of a dihydropyran or dihydropyranone core. thieme-connect.comarkat-usa.orgresearchgate.net

Medicinal Chemistry: Dihydropyran derivatives are explored for a wide range of therapeutic applications. For example, pyrano[2,3-c]pyrazole derivatives, synthesized through multicomponent reactions, are investigated for their potential biological activities. researchgate.net The synthesis of pyran-annulated heterocyclic compounds is a subject of interest for developing new pharmaceuticals.

Multicomponent Reaction Strategies: The efficiency of multicomponent reactions is often harnessed to rapidly generate libraries of dihydropyran-containing molecules for biological screening. researchgate.net These methods allow for the creation of structural diversity, which is essential for discovering new bioactive compounds.

The continued development of novel synthetic methods to access functionalized dihydropyrans is driven by the significant biological potential of this class of heterocycles. fao.org

Pharmaceuticals and Drug Candidates

The dihydropyran scaffold is a key pharmacophore in medicinal chemistry. nih.gov Its structural features allow for diverse functionalization, enabling the synthesis of a wide array of derivatives with varied biological activities. Researchers have successfully incorporated the this compound moiety into complex molecules to enhance their therapeutic efficacy and target specific biological pathways.

Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against resilient Gram-positive bacteria.

Research into 3,6-disubstituted 4-hydroxy-5,6-dihydro-2H-pyran-2-ones isolated from Serratia plymuthica has yielded potent antibacterial compounds. Two such derivatives, plymuthipyranone A and B, have shown strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds highlight their efficacy. It was also noted that the antibacterial activity of these analogues increased with the length of the alkyl and acyl substituents.

In a separate study, a series of dihydropyran derivatives were synthesized and evaluated for their activity against several bacterial strains, including drug-sensitive S. aureus (ATCC 29213) and three MRSA strains. nih.gov The findings from these studies underscore the importance of the dihydropyran scaffold in the development of new antibacterial drugs to combat resistant pathogens.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Plymuthipyranone A (3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one) | S. aureus LMG 15975 (MRSA) | 1–2 | nih.gov |

| Plymuthipyranone B (3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one) | S. aureus LMG 15975 (MRSA) | 0.8 | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | S. aureus ATCC 2593 | 1.56 | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | nih.gov |

The this compound framework is integral to various compounds exhibiting antiviral activity. nih.gov For instance, Zanamivir, a commercially available antiviral drug, features a pyran derivative in its structure. frontiersin.orgnih.gov

Research has identified potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in viruses. Two such inhibitors, S312 and S416, have demonstrated broad-spectrum antiviral effects against several RNA viruses. nih.gov S416, in particular, has been noted as a highly potent inhibitor. nih.gov The antiviral efficacy of these compounds has been tested against viruses such as Ebola (EBOV), with significant EC₅₀ values reported. nih.gov

| Compound | Virus | EC₅₀ (μmol/L) | Reference |

|---|---|---|---|

| Teriflunomide | Ebola virus (EBOV) mini-replicon | 3.41 | nih.gov |

| Brequinar | Ebola virus (EBOV) mini-replicon | 0.102 | nih.gov |

| S312 | Ebola virus (EBOV) mini-replicon | 11.39 | nih.gov |

| S416 | Ebola virus (EBOV) mini-replicon | 0.018 | nih.gov |

Derivatives containing the pyran ring structure have been investigated for their anti-inflammatory properties. nih.gov A study on 1,4-dihydropyridine (B1200194) (DHP) derivatives identified several compounds with significant anti-inflammatory effects. nih.gov One compound, in particular, demonstrated the ability to inhibit nitric oxide (NO) and pro-inflammatory cytokines while increasing the production of the anti-inflammatory cytokine IL-10 in vitro. nih.gov

Another study synthesized new heterocyclic compounds incorporating pyrazole, pyridine, and/or pyran moieties and evaluated their anti-inflammatory activity. nih.gov Several of these compounds showed pronounced activity, with some exhibiting effects comparable to the reference drug, diclofenac. nih.gov A tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), has also been shown to possess an anti-inflammatory effect related to the inhibition of pro-inflammatory cytokine production. nih.govbenthamdirect.com

The this compound scaffold is a component of various broad-spectrum antimicrobial agents. Synthesized 1,4-dihydropyran derivatives have been shown to possess antimicrobial properties. For example, novel Tantalum-Metal Organic Frameworks (Ta-MOF) nanostructures, which have high catalytic properties, also exhibit significant antimicrobial activity with MIC values ranging from 16 to 256 μg/ml, making them potential agents against both bacteria and fungi. frontiersin.orgnih.gov

Furthermore, derivatives of 2H-pyran-3(6H)-ones have been synthesized and their antimicrobial properties evaluated. nih.gov It was found that substituents at the C-2 and C-6 positions play a crucial role, with bulkier aromatic groups at the C-2 position enhancing antimicrobial activity. nih.gov Specifically, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration of 1.56 micrograms/mL against Staphylococcus aureus ATCC 2593. nih.gov

Dihydropyran derivatives have been successfully synthesized and evaluated as new antitumor agents. nih.gov A series of these compounds were tested for their antitumor activities against human intestinal epithelial adenocarcinoma (HuTu80), mammary adenocarcinoma (4T1), and pancreatic cancer (PANC1) cell lines. nih.gov

Additionally, novel pyrimidine-2,4-dione hybrids connected with 2H-thiopyran have been developed and screened for cytotoxic activity. jksus.org One such compound, 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, was found to be highly active against HeLa cancer cell lines with a GI₅₀ of 0.03 µM. jksus.org

The 3,6-dihydropyran structure is a key element in the development of agents targeting HIV and tuberculosis.